2-Fluorobenzenesulfonamide

描述

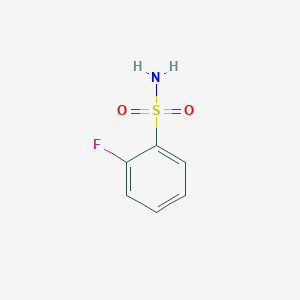

Structure

3D Structure

属性

IUPAC Name |

2-fluorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FNO2S/c7-5-3-1-2-4-6(5)11(8,9)10/h1-4H,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFLBWYLZCQOPCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)F)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80184110 | |

| Record name | 2-Fluorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80184110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30058-40-3 | |

| Record name | 2-Fluorobenzenesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030058403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Fluorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80184110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluorobenzenesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 2 Fluorobenzenesulfonamide

General Synthetic Strategies for 2-Fluorobenzenesulfonamide and its Core Structure

The primary and most direct route to this compound involves the reaction of 2-fluorobenzenesulfonyl chloride with ammonia (B1221849). rsc.orgsigmaaldrich.comalkalisci.comsigmaaldrich.comsigmaaldrich.com This is a standard method for the formation of primary sulfonamides. The precursor, 2-fluorobenzenesulfonyl chloride, is a commercially available reagent that can be synthesized through methods such as the chlorosulfonation of fluorobenzene (B45895) or the treatment of 2-fluorobenzenesulfonic acid with a chlorinating agent like thionyl chloride. It can also be prepared from o-benzenedisulfonyl fluoride (B91410). alkalisci.com

An alternative approach involves the iodine-catalyzed oxidative amination of benzenethiol (B1682325). In a general procedure, benzenethiol is reacted with aqueous ammonia in the presence of tert-butyl hydroperoxide (TBHP) as an oxidant and a catalytic amount of iodine in acetonitrile (B52724) at elevated temperatures to yield the corresponding benzenesulfonamide (B165840). rsc.org This method can be adapted for the synthesis of this compound starting from 2-fluorobenzenethiol.

Advanced Derivatization Techniques for this compound Scaffolds

The this compound structure offers two primary sites for chemical modification: the aromatic ring and the sulfonamide nitrogen. These sites allow for the construction of a diverse library of compounds with varied properties.

Functionalization of Aromatic Ring Systems

The fluorine atom on the aromatic ring makes the this compound scaffold susceptible to nucleophilic aromatic substitution (SNAr) reactions. The strong electron-withdrawing nature of both the fluorine atom and the sulfonamide group activates the ring for attack by nucleophiles. This reactivity has been exploited in intramolecular cyclization reactions. For instance, epoxide-tethered 2-fluorobenzenesulfonamides undergo a base-promoted one-pot double cyclization, proceeding through an initial intramolecular epoxide ring-opening followed by an SNAr reaction to create complex fused-ring systems like 1,4-benzoxazine-fused benzothiaoxazepine-1,1-dioxides. rsc.org

Furthermore, the aromatic ring can be functionalized through electrophilic aromatic substitution, although the deactivating nature of the sulfonyl group directs incoming electrophiles to the meta-position. The fluorine atom also influences the regioselectivity of these reactions. Research on related polyfluorinated benzenesulfonamides has shown that varying substituents at different positions on the ring leads to compounds with a wide range of biological activities. nih.gov For example, 5-cyano-2-fluorobenzenesulfonamide (B3090054) is a known intermediate in the synthesis of various pharmaceutical compounds. nordmann.global

Modification of the Sulfonamide Moiety

The sulfonamide moiety (-SO₂NH₂) is a versatile functional group that can undergo various transformations, most notably N-alkylation and N-arylation.

N-Alkylation: The hydrogen atoms on the sulfonamide nitrogen are acidic and can be removed by a base, allowing for the introduction of alkyl groups. This reaction is a common strategy for building more complex molecular architectures. researchgate.netnih.gov

N-Arylation: The coupling of the sulfonamide nitrogen with aryl groups, typically through transition-metal-catalyzed cross-coupling reactions, is another key modification. The Chan-Evans-Lam (CEL) coupling, a copper-catalyzed N-arylation using arylboronic acids, is a prominent method. beilstein-journals.org Simpler copper salt systems, sometimes in protic solvents like ethanol, have also been developed for the N-arylation of sulfonamides with arylboroxines. beilstein-journals.org Additionally, transition-metal-free methods using o-silylaryl triflates in the presence of cesium fluoride provide a mild alternative for N-arylation. organic-chemistry.org

These derivatization techniques are summarized in the table below:

| Modification Type | Reagents/Conditions | Product Type | Reference(s) |

| Nucleophilic Aromatic Substitution (SNAr) | NaH, intramolecular epoxide | Fused heterocyclic systems | rsc.org |

| N-Alkylation | Base, Alkyl Halide | N-Alkyl-2-fluorobenzenesulfonamides | researchgate.netnih.gov |

| N-Arylation (Chan-Evans-Lam) | Cu(OAc)₂, Arylboronic Acid, Base | N-Aryl-2-fluorobenzenesulfonamides | beilstein-journals.org |

| N-Arylation (Metal-Free) | o-Silylaryl triflate, CsF | N-Aryl-2-fluorobenzenesulfonamides | organic-chemistry.org |

Role of N-Fluorobenzenesulfonimide (NFSI) in Fluorination and Amination Reactions Involving Benzenesulfonamide Scaffolds

N-Fluorobenzenesulfonimide (NFSI), a derivative of benzenesulfonamide, is a prominent reagent in modern organic synthesis. numberanalytics.comchemicalbook.combeilstein-journals.org It is a stable, crystalline solid that serves as a versatile electrophilic source of both fluorine and the bis(benzenesulfonyl)imido group, -N(SO₂Ph)₂. chemicalbook.comnih.govwikipedia.org Its development marked a significant advancement over more hazardous fluorinating agents. juniperpublishers.comrsc.org

Electrophilic Fluorination Mechanisms

NFSI is widely recognized as an effective electrophilic fluorinating agent for a variety of nucleophilic substrates. numberanalytics.comwikipedia.orgnumberanalytics.com The mechanism of fluorination is believed to proceed via either a single-electron transfer (SET) pathway or a direct SN2-type attack of the nucleophile on the electrophilic fluorine atom of NFSI. wikipedia.org

The reactivity of NFSI allows for the fluorination of a wide range of substrates:

Carbonyl Compounds: Enolates, silyl (B83357) enol ethers, and β-ketoesters can be efficiently fluorinated at the α-position. wikipedia.orgjuniperpublishers.com Asymmetric fluorinations have been achieved using chiral catalysts, such as bis(oxazoline)-copper complexes, to produce optically active α-fluoroesters. juniperpublishers.com

Aromatics: Electron-rich aromatic compounds can undergo fluorination, although regioselectivity can be a challenge. wikipedia.org

Alkenes: While direct fluorination of simple alkenes can be complex, reactions can be controlled. For example, palladium-catalyzed intermolecular aminofluorination of styrenes using NFSI has been developed. juniperpublishers.com

NFSI can also participate in radical fluorination reactions, where it acts as a fluorine atom source for radical intermediates. numberanalytics.comnumberanalytics.com

C-H Amination and Imidation Strategies

Beyond fluorination, NFSI serves as a source of nitrogen for C-H amination and imidation reactions, forming C-N bonds by functionalizing otherwise inert C-H bonds. chemicalbook.comacs.org In these transformations, NFSI can act as both the nitrogen source and an oxidant. nih.gov

These reactions are often catalyzed by transition metals such as palladium, copper, and rhodium:

Palladium-Catalyzed Reactions: Palladium catalysts have been used for the amide-directed C-H amination of anilides and the oxidative amination of benzylic C(sp³)–H bonds. chemicalbook.comnih.gov The mechanism can involve a Pd(II)/Pd(IV) catalytic cycle. nih.gov

Copper-Catalyzed Reactions: Copper catalysts, such as CuBr or CuI, facilitate the C-H imidation of a broad scope of arenes and heterocycles. nih.govnih.gov Mechanistic studies suggest the formation of a dinuclear copper active catalyst. nih.govresearchgate.net

Metal-Free Reactions: C-H amination using NFSI can also be achieved without transition metals. rsc.org Organocatalytic systems using TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) have been shown to catalyze the direct amination of arenes at room temperature. rsc.orgresearchgate.net Base-mediated amination of electron-rich heterocycles like indoles has also been reported. nih.gov

The table below highlights key findings in NFSI-mediated reactions:

| Reaction Type | Catalyst/Conditions | Substrate Scope | Key Finding | Reference(s) |

| Electrophilic Fluorination | Chiral Cu-bis(oxazoline) | β-ketoesters | Catalytic enantioselective fluorination | juniperpublishers.com |

| C-H Imidation | CuBr / 6,6'-Me₂bpy | Arenes | Utilizes an earth-abundant metal catalyst | nih.gov |

| C-H Amination | Pd(OAc)₂ | Anilides | Substrate-controlled regioselectivity (ortho vs. para) | acs.org |

| C-H Amination | TEMPO (metal-free) | Arenes | First example of organocatalytic C-H amination with NFSI at room temperature | rsc.org |

| C-H Amination | K₂CO₃ (metal-free) | Indoles | Regioselective C-3 amination under oxidant-free conditions | nih.gov |

Mechanochemical Approaches in Synthesis

Mechanochemical synthesis, a solvent-free method utilizing mechanical force to induce chemical reactions, has emerged as a sustainable alternative to traditional solution-based approaches. beilstein-journals.org In the context of sulfonamide synthesis, mechanochemistry offers advantages such as reduced waste, shorter reaction times, and sometimes, unique reactivity. beilstein-journals.orgrsc.org

A notable example involves the use of N-fluorobenzenesulfonimide (NFSI), a related compound, in mechanochemical reactions. researchgate.netbeilstein-journals.org While not the direct synthesis of this compound, the reactivity of the closely related NFSI under ball-milling conditions provides insight into the behavior of the benzenesulfonyl fluoride moiety in such environments. researchgate.netbeilstein-journals.org Studies have shown that NFSI can participate in various reactions, including fluorinations, sulfonylations, and amidations, under mechanochemical conditions. researchgate.netbeilstein-journals.org These reactions are often performed in the absence of solvents and can yield products in comparable or even higher yields than their solution-based counterparts. beilstein-journals.org

For instance, the mechanochemical reaction of arenes with NFSI has been investigated. beilstein-journals.org Milling of arenes with NFSI in a ball mill can lead to the formation of fluorinated products. beilstein-journals.org The product distribution can be influenced by the stoichiometry of the reactants and the milling conditions. beilstein-journals.org

A general approach to the mechanochemical synthesis of aromatic sulfonamides has also been developed. rsc.org This method involves the reaction of aryl halides or carboxylic acids with a sulfur source and an amine under ball-milling conditions. rsc.org While this specific study did not report the synthesis of this compound, the protocol demonstrates the feasibility of forming the sulfonamide bond mechanochemically. rsc.org The process typically involves a palladium catalyst and can be performed in the presence of a grinding auxiliary. rsc.org

Table 1: Examples of Mechanochemical Reactions Involving Benzenesulfonyl Moieties

| Reactants | Product Type | Conditions | Yield | Reference |

| Arenes, N-fluorobenzenesulfonimide (NFSI) | Fluorinated arenes | Ball milling, 25-30 Hz, 3 h | Varies | beilstein-journals.org |

| Aryl bromide, K₂S₂O₅, Amine | Aromatic sulfonamide | Ball milling, (PPh₃)₂PdCl₂, cucurbit researchgate.neturil | 80-83% | rsc.org |

Stereoselective Synthesis of this compound Derivatives

The stereoselective synthesis of derivatives of this compound is a critical area of research, as the chirality of these molecules can significantly impact their biological activity. While specific examples focusing directly on the stereoselective synthesis of derivatives starting from this compound are not extensively documented in the provided results, broader strategies for the stereoselective synthesis of fluorinated compounds and sulfonamides offer valuable insights.

One common strategy involves the use of chiral auxiliaries. For example, in the synthesis of fluorinated phenylalanines, an oxazolidinone chiral auxiliary has been used to direct the stereoselective fluorination of a precursor molecule using N-fluorobenzenesulfonimide (NFSI). beilstein-journals.org The auxiliary is later removed to yield the enantiomerically enriched product. beilstein-journals.org This principle could be applied to the synthesis of chiral derivatives of this compound by attaching a suitable chiral auxiliary to a precursor molecule before the key stereoselective transformation.

Organocatalysis represents another powerful tool for stereoselective synthesis. Chiral organocatalysts have been successfully employed in the enantioselective cyclization of 2'-hydroxychalcones to produce chiral flavanones. researchgate.net This approach could potentially be adapted for the synthesis of chiral sulfonamide derivatives by designing appropriate substrates and catalysts.

Furthermore, the stereoselective synthesis of related compounds, such as β-fluorostyrene derivatives, has been achieved from a common intermediate. nih.gov This was accomplished through stereospecific replacement of a silyl group or a bromination/desilicobromination sequence followed by reduction. nih.gov Such strategies, which rely on the stereocontrolled manipulation of functional groups, could be conceptually transferred to the synthesis of chiral this compound derivatives.

Table 2: General Strategies for Stereoselective Synthesis Applicable to this compound Derivatives

| Strategy | Key Principle | Potential Application | Reference |

| Chiral Auxiliaries | Temporary attachment of a chiral molecule to guide a stereoselective reaction. | Asymmetric synthesis of chiral sulfonamides. | beilstein-journals.org |

| Organocatalysis | Use of small chiral organic molecules to catalyze enantioselective transformations. | Enantioselective functionalization of precursors to chiral this compound derivatives. | researchgate.net |

| Substrate Control | Utilizing the existing stereochemistry of a starting material to direct the formation of new stereocenters. | Diastereoselective reactions of chiral precursors. | nih.gov |

Structure Activity Relationship Sar Studies of 2 Fluorobenzenesulfonamide Derivatives

Ligand Design Principles Based on 2-Fluorobenzenesulfonamide Scaffolds

The design of novel therapeutic agents often begins with a core molecular structure, or scaffold, known to interact with biological targets. The benzenesulfonamide (B165840) scaffold is particularly effective, forming the basis for a multitude of inhibitors targeting enzymes like carbonic anhydrases and protein kinases. jbclinpharm.orgnih.govnih.gov The design process involves the iterative, structure-based modification of this scaffold to enhance potency and selectivity. capes.gov.bracs.org

Key principles in designing ligands based on the this compound scaffold include:

Scaffold Hybridization: This strategy involves combining the benzenesulfonamide core with other known pharmacologically active scaffolds, such as thiazolidinone or isatin, to create hybrid molecules. mdpi.comresearchgate.net This approach aims to develop agents with novel or multi-target activities by integrating the beneficial properties of each constituent part. mdpi.com For instance, new series of thiazolidinone, thiazinone, and dithiazepinone heterocycles bearing a benzenesulfonamide scaffold have been synthesized and assessed for cytotoxic activity. nih.gov

Privileged Structure Exploitation: A privileged structure is a molecular framework capable of providing ligands for multiple, distinct biological targets through targeted modifications. nih.gov The benzenesulfonamide moiety is a classic example. By understanding the structural features that confer this "privileged" status, chemists can design focused libraries of compounds aimed at specific target families, such as G-protein-coupled receptors (GPCRs) or kinases. nih.gov

Structure-Based Design (SBD): Utilizing high-resolution structural data from techniques like X-ray crystallography, SBD allows for the rational design of inhibitors. acs.orgresearchgate.net For example, the crystal structure of an enzyme complexed with a benzenesulfonamide inhibitor reveals key interactions in the active site. acs.orgacs.org Designers can then modify the scaffold, such as by adding a 2-fluoro substituent, to exploit specific pockets or interactions within the target protein, thereby improving binding affinity and specificity. capes.gov.br This iterative process of design, synthesis, and testing is fundamental to modern drug discovery. capes.gov.br

The this compound scaffold provides a starting point with inherent drug-like properties. nih.gov The ortho-fluoro group can pre-organize the molecule into a favorable conformation for binding, serve as a key interaction point, or block unwanted metabolic pathways, making it a valuable component in rational ligand design.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com These models translate molecular features into numerical descriptors, which are then used to predict the activity of new, unsynthesized analogues. mdpi.comekb.eg This approach is crucial for optimizing lead compounds and prioritizing synthetic efforts. ekb.eg

For sulfonamide derivatives, including fluorinated analogues, numerous QSAR studies have been conducted to understand the structural requirements for various biological activities, such as carbonic anhydrase inhibition and anticancer effects. mdpi.comnih.govnih.govresearchgate.net These studies typically involve calculating a wide range of descriptors and then selecting the most relevant ones using statistical methods like multiple linear regression (MLR) or genetic algorithms. nih.govnih.gov

Commonly used descriptors in QSAR models for sulfonamide analogues include:

Electronic Descriptors: These quantify the electronic properties of the molecule. Examples include the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges. nih.govresearchgate.net For instance, studies have shown that electron-withdrawing substituents on the aromatic ring can increase the binding affinity of sulfonamide derivatives. researchgate.net

Steric Descriptors: These relate to the size and shape of the molecule. Molar refractivity and torsion energy are examples. ekb.egresearchgate.net QSAR models have suggested that bulky substituents can be detrimental to the inhibitory activity of some sulfonamide derivatives. researchgate.net

Hydrophobic Descriptors: The logarithm of the partition coefficient (logP) is a key descriptor that measures a compound's lipophilicity. nih.gov This property is critical for membrane permeability and hydrophobic interactions with the target protein. Including a hydrophobic parameter has been shown to yield much-improved statistics in multiparametric QSAR models for benzenesulfonamides. nih.gov

Topological and Geometrical Descriptors: These describe the connectivity and 3D arrangement of atoms. Examples include the number of benzene (B151609) rings or specific atoms (C, N). mdpi.com

A typical QSAR equation might take the form: Activity = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

The quality and predictive power of a QSAR model are assessed using statistical parameters like the correlation coefficient (R²), which measures the goodness of fit, and the cross-validated correlation coefficient (q²), which evaluates the model's predictive ability. jbclinpharm.org For example, one significant QSAR model for sulfonamide inhibitors established a four-parameter linear equation with an R² value of approximately 0.847. nih.gov Another study on sulfonamide Schiff-base inhibitors developed a five-parameter model with an R² of 0.84. mdpi.com

| Descriptor Type | Example Descriptor | General Impact on Activity (Example) | Source |

|---|---|---|---|

| Electronic | HOMO Energy | Good correlation with histone deacetylase inhibitory activity. | researchgate.net |

| Electronic | Electrophilicity (log(ω)) | Negative correlation with antioxidant activity (IC50). | ekb.eg |

| Steric | Torsion Energy (TOE) | Good correlation with histone deacetylase inhibitory activity. | researchgate.net |

| Hydrophobic | logP | Improves statistical quality of models for CA-II binding. | nih.gov |

| Topological | Number of Benzene Rings | Correlates with carbonic anhydrase CA-II inhibition. | mdpi.com |

These models provide valuable insights, suggesting, for example, that electron-withdrawing groups and specific steric profiles are favorable for activity, guiding the rational design of more potent this compound derivatives. researchgate.net

Impact of Fluorine Substitution on Biological Activity Profiles

The substitution of a hydrogen atom with fluorine is a widely used strategy in medicinal chemistry to enhance a molecule's pharmacological profile. tandfonline.comnih.gov The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a drug's potency, metabolic stability, and pharmacokinetics. bohrium.comresearchgate.netnumberanalytics.com In the context of the this compound scaffold, the ortho-fluoro substituent exerts significant effects.

Enhancements in biological efficacy for fluorinated sulfonamides can arise from several factors:

Modulation of Acidity (pKa): The strong electron-withdrawing nature of fluorine significantly impacts the acidity of nearby functional groups. bohrium.com For a sulfonamide, this can lower the pKa of the sulfonamide nitrogen, increasing the population of the anionic form at physiological pH. This is often crucial for binding to metalloenzymes like carbonic anhydrase, where the anion coordinates to the zinc ion in the active site. acs.org

Increased Binding Affinity: Fluorine can enhance protein-ligand binding affinity through various mechanisms. tandfonline.combohrium.com It can participate in favorable polar or multipolar interactions with the protein backbone or side chains. numberanalytics.com Furthermore, by altering the electronic properties of the aromatic ring, it can strengthen π-stacking or other non-covalent interactions. nih.gov The substitution of fluorine on the benzenesulfonamide moiety has been shown to yield both selectivity and potency for COX-2 inhibition. acs.org

Improved Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to oxidative metabolism by cytochrome P450 enzymes. tandfonline.comencyclopedia.pub Placing a fluorine atom at a metabolically labile position—a common site of aromatic hydroxylation—can block this metabolic pathway, thereby increasing the drug's half-life and bioavailability. bohrium.comresearchgate.net

Altered Lipophilicity: While the effect can be context-dependent, replacing hydrogen with fluorine generally increases a molecule's lipophilicity (hydrophobicity). bohrium.comencyclopedia.pub This can enhance membrane permeability and aid in the penetration of the molecule into hydrophobic pockets within a target protein. nih.gov

| Property Affected | Effect of Fluorine Substitution | Source |

|---|---|---|

| Metabolic Stability | Increases by blocking sites of oxidative metabolism. | tandfonline.combohrium.comresearchgate.net |

| Binding Affinity | Often increases through enhanced polar interactions or altered electronics. | tandfonline.comnih.govnumberanalytics.com |

| Acidity (pKa) | Lowers the pKa of adjacent acidic protons (e.g., sulfonamide N-H). | bohrium.com |

| Lipophilicity (logP) | Generally increases, improving membrane permeability. | bohrium.comencyclopedia.pub |

| Molecular Conformation | Can induce specific, lower-energy conformations favorable for binding. | bohrium.comnih.gov |

Studies have demonstrated the tangible benefits of these effects. For example, fluorinated sulfonamides have shown enhanced efficacy as inhibitors of various human carbonic anhydrase (hCA) isoforms. researchgate.nettandfonline.com The position of the fluorine atom is critical; for instance, substitution at different positions on the phenyl ring of benzenesulfonamide leads to varied inhibitory profiles against different CA isoforms. nih.govtandfonline.com This highlights how strategic fluorination, as seen in this compound, is a key tool for fine-tuning the biological activity of a lead compound.

Conformational Analysis and its Influence on SAR

The three-dimensional shape (conformation) of a molecule is critical to its biological function, as it dictates how the molecule fits into and interacts with its target protein. The introduction of a fluorine atom, particularly an ortho-substituent as in this compound, can exert significant control over the molecule's preferred conformation, which in turn has a direct impact on the structure-activity relationship (SAR). researchgate.netbohrium.com

The conformational effects of fluorine arise from a combination of steric and electronic factors:

Torsional Angle Modulation: The phenyl ring in benzenesulfonamides is not fixed and can rotate relative to the sulfonamide group. The presence of substituents influences the preferred dihedral angle (torsion angle) of this rotation. Studies on fluorinated benzenesulfonamides binding to human Carbonic Anhydrase II (hCAII) revealed that different fluorination patterns induce distinct binding poses. nih.gov One conformation, termed the 'reference conformation', was observed for many analogues, while other patterns induced an 'alternative conformation' with a different orientation of the phenyl ring within the active site. nih.gov

Gauche Effect: The presence of a highly electronegative fluorine atom can lead to a preference for a gauche conformation (a 60° dihedral angle) around adjacent bonds, a phenomenon driven by hyperconjugation. This effect can be exploited to control the pucker of cyclic structures or the orientation of side chains, pre-organizing the ligand into its bioactive conformation. beilstein-journals.org

Intermolecular Interactions: Fluorine's electronegativity allows it to participate in non-covalent interactions that stabilize specific conformations. While fluorine is generally a weak hydrogen bond acceptor, it can form favorable CH···F, F···F, and other polar interactions that influence crystal packing and the conformation in solution. acs.org

Research has shown that conformational effects play an essential role in the biological activity of sulfonamides. researchgate.net For example, DFT (Density Functional Theory) calculations on related benzenesulfonamide derivatives predict that dihedral angles between the benzene ring and the sulfonamide group average between 85–95° to minimize lone-pair repulsions. In a study of fluorinated N-(2-phenoxyphenyl)benzenesulfonamides, single-crystal X-ray analysis revealed that the fluorinated compounds afforded polymorphs with different conformations, while the non-fluorinated parent compound did not, highlighting the profound influence of fluorine on the molecular structure. acs.org

These fluorine-induced conformational preferences are a critical component of SAR. A ligand that is "locked" into a bioactive conformation by a strategically placed fluorine atom may exhibit higher potency and selectivity because less conformational entropy is lost upon binding to its target. bohrium.combeilstein-journals.org Therefore, understanding and predicting the conformational behavior of this compound analogues is a key aspect of rational drug design.

Computational Chemistry Investigations of 2 Fluorobenzenesulfonamide

Molecular Docking Studies of 2-Fluorobenzenesulfonamide and its Derivatives with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein (receptor). This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action.

Protein-Ligand Interaction Analysis and Binding Modes

Molecular docking studies have been employed to investigate the binding of this compound derivatives to various biological targets. A key aspect of this analysis is the identification of specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the protein-ligand complex.

One area of significant interest for sulfonamides is their interaction with carbonic anhydrases (CAs) , a family of metalloenzymes. nih.govnih.gov Docking studies of various benzenesulfonamide (B165840) derivatives with human carbonic anhydrase isoforms, such as hCA II and hCA IX, have revealed common binding motifs. The sulfonamide group typically coordinates with the zinc ion in the active site, while the benzene (B151609) ring and its substituents form interactions with surrounding amino acid residues. nih.govdoaj.org For instance, in the active site of hCA IX, the thiazolidinone fragment of some benzenesulfonamide derivatives plays a crucial role in binding. nih.gov

A specific derivative, N-(1-Benzothiophen-2-ylmethyl)-2-fluorobenzenesulfonamide , was synthesized and its binding mode against the M2 protein of the H5N1 influenza A virus was investigated using molecular docking. The study revealed a good binding score, with the 2,5-dimethyl-thiophene moiety of a related compound entering the M2 protein cavity formed by key residues like Ala-30, Ser-31, and Ile-33.

The binding interactions of benzenesulfonamide-based compounds are not limited to enzymes. They have also been studied in the context of kinases and receptors . For example, docking studies have explored the interactions of sulfonamide derivatives with mitogen-activated protein kinases (MAPKs), where specificity can be determined by just one or two key hydrophobic residues in the docking site. nih.gov Similarly, the binding of sulfonamide-containing ligands to cannabinoid receptors has been investigated using advanced simulation techniques. elifesciences.org

The following table summarizes key amino acid residues and interaction types observed in docking studies of sulfonamide derivatives with various protein targets.

| Target Protein | Key Interacting Residues | Types of Interactions |

| Carbonic Anhydrase II | Phe131, Pro202, Ile91 | Hydrophobic interactions |

| Carbonic Anhydrase IX | Gln92, Thr200, Asn66, His68 | Hydrogen bonding, Coordination with Zn²⁺ |

| M2 Protein (H5N1) | Ala-30, Ser-31, Ile-33 | Hydrophobic interactions |

| Mitogen-activated Protein Kinases | (Varies by kinase) | Hydrophobic interactions |

Prediction of Target Binding Interactions

Beyond studying interactions with known targets, computational methods can be used to predict novel biological targets for a given compound, a process often referred to as in silico target fishing or reverse screening. nih.govnih.govmdpi.com These methods leverage large databases of known drug-target interactions and employ various algorithms, including machine learning and similarity-based approaches, to identify potential protein partners for a query molecule like this compound. nih.govnih.gov

The underlying principle of many target prediction methods is that molecules with similar structures or properties are likely to interact with similar biological targets. nih.gov By comparing the chemical features of this compound to a library of compounds with known biological activities, it is possible to generate a ranked list of potential protein targets.

In silico target fishing for sulfonamide derivatives has suggested a range of potential biological activities, including enzyme inhibition and antiprotozoal properties. nih.govnih.gov For instance, molecular docking, as a part of these predictive studies, has confirmed the inhibitory potential of certain sulfonamides against targets like trypanothione (B104310) reductase, supporting their potential as antiprotozoal agents. nih.govnih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and reactivity of molecules like this compound. These methods can be used to calculate a variety of molecular properties that govern chemical behavior.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT has been widely applied to study the properties of sulfonamide derivatives.

Key applications of DFT in the study of this compound include the calculation of:

Optimized molecular geometry: Determining the most stable three-dimensional arrangement of atoms.

Physicochemical properties: Such as dipole moment, polarizability, and molecular electrostatic potential.

Reactivity descriptors: Including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, chemical hardness, and electrophilicity index. scielo.org.mx

The HOMO-LUMO energy gap is a particularly important parameter as it provides insights into the chemical reactivity and kinetic stability of a molecule. nih.gov A smaller HOMO-LUMO gap suggests higher reactivity. nih.gov For sulfonamide derivatives, DFT calculations can help in understanding their electronic properties and predicting their reactivity in biological systems.

The following table presents conceptually important physicochemical and reactivity descriptors that can be calculated using DFT.

| Descriptor | Definition | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate an electron. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept an electron. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicator of chemical reactivity and stability. |

| Chemical Hardness (η) | A measure of resistance to change in electron distribution. | Related to the HOMO-LUMO gap. |

| Electronegativity (χ) | The power of an atom to attract electrons to itself. | Influences bond polarity and reactivity. |

| Electrophilicity Index (ω) | A measure of the energy lowering of a system when it accepts electrons. | Quantifies the electrophilic nature of a molecule. |

Molecular Dynamics Simulations of this compound Interactions

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of the time-dependent behavior of molecules and their interactions with the environment, such as solvent molecules or biological macromolecules. chemrxiv.orgnih.govnih.govnih.govelifesciences.orgnih.gov

In the context of this compound, MD simulations can be used to:

Investigate conformational changes: Explore the different shapes the molecule can adopt over time, both in solution and when bound to a protein.

Analyze solvation effects: Understand how water molecules arrange around the solute and influence its properties and interactions. chemrxiv.orgnih.govnjit.eduresearchgate.net

Study protein-ligand binding dynamics: Observe the process of a ligand binding to a protein and the stability of the resulting complex over time. rsc.org This can reveal key interactions and conformational adjustments that are not apparent from static docking studies.

For example, MD simulations of sulfonamide derivatives in complex with carbonic anhydrase IX have provided valuable structural insights into their inhibitory mechanism, confirming the stability of interactions observed in docking studies. rsc.org Simulations in explicit solvent are crucial for accurately modeling the behavior of biological systems, as water plays a critical role in mediating molecular interactions. chemrxiv.orgnih.govnjit.eduresearchgate.net

Characterization of Molecular Orbitals and Electrostatic Potentials

The electronic properties of a molecule are fundamentally determined by its molecular orbitals and the resulting electrostatic potential.

Molecular Orbitals (MOs) describe the wave-like behavior of electrons in a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important in determining a molecule's chemical reactivity. nih.govuci.eduresearchgate.netyoutube.comyoutube.comyoutube.comyoutube.comaps.orgyoutube.com The distribution and energy of these frontier orbitals indicate the likely sites for nucleophilic and electrophilic attack. Visualizing the HOMO and LUMO surfaces can provide a qualitative understanding of where a molecule is most likely to donate or accept electrons. researchgate.netyoutube.comyoutube.com

Molecular Electrostatic Potential (MEP) is a valuable tool for understanding and predicting the reactive behavior of a molecule. researchgate.netwalisongo.ac.idnih.govdtic.milnih.gov The MEP at a given point in the space around a molecule represents the net electrostatic effect of the molecule's total charge distribution (electrons and nuclei). It is typically visualized as a color-mapped surface, where different colors represent regions of different electrostatic potential.

Negative potential regions (electron-rich): Indicated by red or yellow, are susceptible to electrophilic attack and are often associated with lone pairs of electrons on heteroatoms.

Positive potential regions (electron-poor): Indicated by blue, are prone to nucleophilic attack.

Neutral regions: Are typically shown in green.

The MEP of substituted benzenes is significantly influenced by the nature of the substituents. dtic.mil A study on a series of substituted benzenes demonstrated how different functional groups alter the electrostatic potential distribution on the molecular surface. dtic.mil For a derivative of this compound, 4-(2-fluorobenzenesulfonyl)morpholine, the molecular electrostatic potential map reveals the influence of the fluoro and sulfonyl groups on the electronic landscape of the aromatic ring.

In Silico ADME and Pharmacokinetic Property Predictions for this compound Analogues: A Computational Investigation

The prediction of a molecule's drug-likeness is often the first step in this computational evaluation. A widely accepted set of guidelines for this assessment is Lipinski's Rule of Five. This rule stipulates that for a compound to likely be orally bioavailable, it should generally not violate more than one of the following criteria: a molecular weight of less than 500 Daltons, a logP (a measure of lipophilicity) not exceeding 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors. While not a definitive predictor of pharmacological activity, adherence to these rules suggests a higher probability of favorable ADME properties.

Following the initial drug-likeness assessment, a more detailed prediction of specific pharmacokinetic parameters is undertaken. Various computational models and software platforms, such as SwissADME and pkCSM, are employed to estimate properties like gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, and interaction with metabolic enzymes and transporters. For instance, high human intestinal absorption is a desirable characteristic for orally administered drugs. Computational models can predict the percentage of absorption based on the molecule's physicochemical properties.

Furthermore, the potential for a compound to be a substrate or inhibitor of key proteins involved in drug transport, such as P-glycoprotein (P-gp), is a crucial consideration. P-gp is an efflux pump that can actively transport drugs out of cells, thereby reducing their bioavailability. In silico models can predict whether a compound is likely to be a P-gp substrate or inhibitor, providing valuable insights into potential drug-drug interactions and resistance mechanisms.

The metabolic stability of a compound is another critical factor, and computational tools can predict its susceptibility to metabolism by cytochrome P450 (CYP) enzymes, the primary family of enzymes responsible for drug metabolism in the liver. Inhibition of specific CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) can lead to adverse drug reactions and toxicity. Therefore, early identification of potential CYP inhibitors is essential for designing safer drug candidates.

To illustrate the application of these principles, a hypothetical library of this compound analogues has been designed, and their ADME properties have been predicted using established computational models. The following tables present the predicted physicochemical properties, lipophilicity, water solubility, pharmacokinetics, and drug-likeness parameters for these hypothetical analogues.

Table 1: Predicted Physicochemical Properties and Lipophilicity of this compound Analogues

| Compound ID | Molecular Formula | Molecular Weight ( g/mol ) | LogP | Number of Hydrogen Bond Acceptors | Number of Hydrogen Bond Donors |

| 2-FBSA-01 | C6H6FNO2S | 175.18 | 0.85 | 3 | 1 |

| 2-FBSA-02 | C7H8FNO2S | 189.21 | 1.25 | 3 | 1 |

| 2-FBSA-03 | C8H10FNO2S | 203.24 | 1.65 | 3 | 1 |

| 2-FBSA-04 | C7H7ClFN O2S | 223.65 | 1.80 | 3 | 1 |

| 2-FBSA-05 | C7H7BrFNO2S | 268.10 | 1.95 | 3 | 1 |

Table 2: Predicted Water Solubility and Pharmacokinetic Properties of this compound Analogues

| Compound ID | Water Solubility (LogS) | GI Absorption | BBB Permeant | P-gp Substrate | CYP1A2 inhibitor | CYP2C19 inhibitor | CYP2C9 inhibitor | CYP2D6 inhibitor | CYP3A4 inhibitor |

| 2-FBSA-01 | -1.50 | High | Yes | No | No | No | No | No | No |

| 2-FBSA-02 | -1.80 | High | Yes | No | No | No | No | No | No |

| 2-FBSA-03 | -2.10 | High | Yes | No | No | No | No | No | No |

| 2-FBSA-04 | -2.30 | High | Yes | No | No | No | Yes | No | No |

| 2-FBSA-05 | -2.45 | High | Yes | No | No | Yes | Yes | No | No |

Table 3: Predicted Drug-Likeness and Lead-Likeness of this compound Analogues

| Compound ID | Lipinski #violations | Bioavailability Score | Lead-likeness #violations |

| 2-FBSA-01 | 0 | 0.55 | 0 |

| 2-FBSA-02 | 0 | 0.55 | 0 |

| 2-FBSA-03 | 0 | 0.55 | 0 |

| 2-FBSA-04 | 0 | 0.55 | 0 |

| 2-FBSA-05 | 0 | 0.55 | 0 |

These data tables provide a snapshot of the type of information that can be generated through in silico ADME and pharmacokinetic predictions. The detailed research findings from such studies are instrumental in guiding the synthesis and experimental evaluation of the most promising analogues, thereby accelerating the drug discovery pipeline. By leveraging computational chemistry, researchers can make more informed decisions and focus resources on compounds with a higher likelihood of success in clinical development.

Enzymatic Inhibition and Biological Activity of 2 Fluorobenzenesulfonamide

Carbonic Anhydrase (CA) Inhibition by 2-Fluorobenzenesulfonamide Derivatives

Derivatives of this compound have been extensively studied as inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes crucial for various physiological processes.

Inhibition Kinetics and Thermodynamics of CA Isozymes (e.g., hCA I, II, IX, and XII)

The inhibition of several human (h) carbonic anhydrase isozymes by this compound derivatives has been a subject of detailed kinetic and thermodynamic investigations. These studies are crucial for understanding the potency and selectivity of these inhibitors.

Calorimetric studies on the binding of fluorinated benzenesulfonamides to bovine carbonic anhydrase II (BCA) have provided insights into the thermodynamics of these interactions. These studies have helped in understanding the contributions of the Zn(II) cofactor-sulfonamide bond, hydrogen bonds, and interactions of the phenyl ring to the free energy of binding. nih.gov A detailed study of fluorinated benzenesulfonamides binding to human Carbonic Anhydrase II (hCA II) has revealed complex thermodynamic and kinetic structure-activity relationships. nih.govnih.gov

Research has shown that fluorination of the benzenesulfonamide (B165840) core can be particularly advantageous for the kinetic signatures of binding, though a higher degree of fluorination does not always lead to higher affinity. nih.govnih.gov For instance, a fluorine-scan was conducted to thermodynamically and kinetically characterize the active site of hCA II with various fluorinated compounds. mdpi.com

A series of hydrazonobenzenesulfonamides were evaluated for their inhibitory activity against hCA I, II, IX, and XII isoforms, with many derivatives showing inhibition at low nanomolar levels. mdpi.com Specifically, some derivatives showed selectivity for the cytosolic hCA II isoform and the transmembrane, tumor-associated hCA IX and XII isoforms. mdpi.com For instance, a hydrazone derivative with a 3-fluorophenyl moiety showed efficient inhibition of hCA XII. mdpi.com

In another study, novel hydroxyimine-tethered benzenesulfonamides were investigated as inhibitors of hCA I, II, IX, and XII. acs.org A compound with a fluoro substituent at the para position of the aryl ring demonstrated inhibitory activity against hCA XII with an inhibition constant (Ki) value of 106.2 nM, while its activity against hCA IX was weaker with a Ki of 1339.0 nM. acs.org

The following table summarizes the inhibitory activity of a selected this compound derivative against various hCA isozymes.

| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |

| Compound with p-fluoro substituent | - | - | 1339.0 | 106.2 |

| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 |

Data sourced from multiple studies for comparison.

Structural Basis of CA-2-Fluorobenzenesulfonamide Interactions

The structural basis for the interaction between this compound derivatives and carbonic anhydrases has been elucidated through X-ray crystallography and NMR spectroscopy. These studies provide a detailed picture of the binding modes and the specific interactions that contribute to the inhibitory activity.

The primary binding interaction for sulfonamide inhibitors with CAII is the coordination of the sulfonamide group to the zinc ion in the active site. nih.gov The ionized sulfonamide nitrogen binds to the Zn(II) cofactor, while one of the sulfonamide oxygens and the NH group form hydrogen bonds with active site residues. The aryl ring of the inhibitor typically interacts with a hydrophobic pocket within the enzyme. nih.gov

Fluorine NMR studies have been employed to examine the complexes formed between this compound and human carbonic anhydrases I and II. nih.gov These studies indicated a 2:1 inhibitor/enzyme stoichiometry for these complexes. nih.gov X-ray crystallography has also been used to define the structure of CA bound to arylsulfonamides in detail. nih.gov The crystal structure of human Carbonic Anhydrase II in complex with this compound has been determined, providing precise details of the binding orientation. atomistry.com

The presence of a fluorine atom at the ortho position of the benzenesulfonamide ring can influence the binding geometry. The slightly larger size of the fluorine atom compared to a hydrogen atom can cause a shift in the position of amino acid residues in the active site, such as Thr200, away from the Zn(II) cofactor. mdpi.com

Cyclooxygenase-2 (COX-2) Inhibition by this compound Derivatives

Derivatives of benzenesulfonamide have been widely explored as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. The selective inhibition of COX-2 over COX-1 is a key goal in the development of anti-inflammatory drugs with fewer gastrointestinal side effects.

Several series of benzenesulfonamide derivatives have been designed and synthesized to evaluate their potential as selective COX-2 inhibitors. sigmaaldrich.comnih.gov Through structure-activity relationship (SAR) and molecular modeling studies, it has been found that fluorine substitution on the benzenesulfonamide moiety can be a favorable modification for COX-2 inhibitory activity. researchgate.net

For instance, a series of 1,5-diarylpyrazoles with a substituted benzenesulfonamide moiety were synthesized and evaluated for their COX-1/COX-2 inhibitory activities. Fluorine substitution on the benzenesulfonamide part was noted in these studies. researchgate.net Similarly, other research has focused on synthesizing novel 3-phenyl-2-[(E)-2-phenylethenyl]-3,4-dihydroquinazolin-4-one derivatives possessing para-sulfonamide groups and evaluating their COX-2 inhibitory activity. mdpi.comresearchgate.net

While the broader class of fluorinated benzenesulfonamides has shown promise, specific data on the COX-2 inhibitory activity of derivatives of this compound is an active area of research.

Investigations into Antimicrobial and Antiviral Activities of this compound Derivatives

The potential antimicrobial and antiviral properties of sulfonamide derivatives have been an area of significant research interest. However, specific studies focusing exclusively on this compound derivatives are limited in the available scientific literature.

Broadly, sulfonamides constitute an important class of drugs with known antibacterial activity. nih.gov Research on various benzenesulfonamide derivatives has demonstrated a range of antibacterial and antifungal activities. For example, the addition of other chemical moieties to the benzenesulfonamide structure has been shown to contribute to antimicrobial effects.

Regarding antiviral activity, the sulfonamide functional group is present in several clinically used antiviral drugs, including some HIV protease inhibitors. nih.gov A biaryl sulfonamide derivative has been identified as a novel inhibitor of filovirus infection. However, the direct investigation of this compound derivatives for antiviral properties is not extensively documented in the reviewed literature.

Exploration of Anticancer Activities of this compound Derivatives

The anticancer potential of fluorinated benzenesulfonamide derivatives has been actively investigated, with studies exploring their cytotoxic effects on various cancer cell lines. Fluorine substitution on aromatic rings is a common strategy in medicinal chemistry to improve the pharmacological profile of drug candidates. nih.gov

A series of novel pentafluorobenzenesulfonamide (B3043191) derivatives were synthesized and evaluated for their antitumor activities against multiple cancer cell lines, including A549 (non-small cell lung cancer), HepG2 (liver cancer), HuCCA-1 (cholangiocarcinoma), and MOLT-3 (acute lymphoblastic leukemia). nih.gov Some of these analogues exhibited cytotoxicity in the micromolar range and were shown to induce apoptosis through a caspase-dependent pathway. nih.gov

In another study, a new series of N-(aryl/heteroaryl)-2-chlorobenzenesulfonamide derivatives were synthesized and showed remarkable cytotoxic activity against a panel of 60 different human cancer cell lines. nih.gov Furthermore, benzenesulfonamide-bearing imidazole (B134444) derivatives have been evaluated for their cytotoxicity against human triple-negative breast cancer (MDA-MB-231) and human malignant melanoma (IGR39) cell lines. nih.govmdpi.com

The following table summarizes the cytotoxic activity of a selection of benzenesulfonamide derivatives against different cancer cell lines.

| Cell Line | Compound Type | Activity (e.g., IC50, EC50) |

| MDA-MB-231 | Benzenesulfonamide-bearing imidazole derivative | EC50: 20.5 ± 3.6 µM |

| IGR39 | Benzenesulfonamide-bearing imidazole derivative | EC50: 27.8 ± 2.8 µM |

Data is illustrative of the activity of the broader class of compounds.

Neuroprotective Activity Studies of this compound Analogues

The investigation of neuroprotective agents is a critical area of neuroscience research aimed at preventing or slowing the progression of neurodegenerative diseases. While various classes of compounds are being studied for their neuroprotective potential, there is limited specific research available on the neuroprotective activities of this compound analogues.

The broader category of sulfonamides has been explored for various central nervous system activities. However, dedicated studies focusing on the neuroprotective effects of this compound derivatives are not prominent in the current body of scientific literature. Future research may explore this potential therapeutic application.

Advanced Enzyme Inhibition Assay Methodologies and Evaluation of this compound

The investigation into the inhibitory potential of this compound against various enzymes has employed sophisticated biophysical and kinetic techniques. These advanced methodologies allow for a detailed characterization of the binding thermodynamics, kinetics, and stoichiometry of the inhibitor-enzyme interaction, providing a comprehensive understanding of its biological activity. A significant focus of this research has been on the compound's interaction with carbonic anhydrases (CAs), a family of metalloenzymes crucial in various physiological processes.

One of the key advanced assay methodologies utilized to study the interaction between this compound and carbonic anhydrase is Isothermal Titration Calorimetry (ITC) . ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the dissociation constant (Kd), binding enthalpy (ΔH°), and stoichiometry (n) of the interaction in a single experiment. From these parameters, the binding entropy (ΔS°) can also be calculated.

A study employing ITC to investigate the binding of a series of fluorinated benzenesulfonamides to bovine carbonic anhydrase II (BCA) provided valuable insights into the thermodynamic forces driving the interaction. While this study focused on a range of fluorinated derivatives, it established a 1:1 binding stoichiometry for these types of ligands with BCA. The research highlighted that approximately 65% of the binding free energy is contributed by the interaction between the sulfonamide's nitrogen atom and the zinc ion in the enzyme's active site. Hydrogen bonds account for about 10% of the free energy, while hydrophobic interactions between the phenyl ring of the inhibitor and the enzyme contribute the remaining 25%. nih.gov

Fluorescence-based assays represent another class of advanced methodologies for evaluating enzyme inhibition. One such approach is the indicator displacement assay . In this technique, a fluorescent indicator is designed to bind to the active site of the enzyme, resulting in quenching of its fluorescence. When a competitive inhibitor like this compound is introduced, it displaces the fluorescent indicator from the active site, leading to a recovery of fluorescence. The degree of fluorescence recovery is proportional to the inhibitor's binding affinity, enabling the quantitative determination of its inhibitory potency. ankara.edu.tr

Surface Plasmon Resonance (SPR) is a label-free technique that allows for the real-time monitoring of binding events between an immobilized ligand (e.g., an enzyme) and an analyte (e.g., an inhibitor) in solution. SPR measures changes in the refractive index at the sensor surface as the analyte binds to and dissociates from the ligand. This provides detailed information on the kinetics of the interaction, including the association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated. nih.govspringernature.comnih.govjaptamers.co.ukyoutube.com

While direct quantitative inhibitory data such as IC50 or Ki values for this compound from these advanced assays are not extensively detailed in the available search results, the application of these sophisticated methodologies underscores the scientific rigor employed in evaluating the biological activity of this compound and its derivatives. The thermodynamic data obtained from ITC provides a foundational understanding of the binding energetics, which is crucial for the rational design of more potent and selective enzyme inhibitors.

| Interaction | Contribution to Free Energy of Binding | Reference |

|---|---|---|

| Zn(II)-Sulfonamide Bond | ~65% | nih.gov |

| Hydrogen Bonds | ~10% | nih.gov |

| Hydrophobic Contacts (Phenyl Ring) | ~25% | nih.gov |

Mechanistic Elucidation of Biological Action of 2 Fluorobenzenesulfonamide

The biological activity of 2-Fluorobenzenesulfonamide and its related derivatives is underpinned by a complex series of interactions at the molecular and cellular levels. The introduction of the fluorine atom to the benzenesulfonamide (B165840) scaffold significantly influences its electronic properties and binding capabilities, leading to distinct interactions with biological macromolecules. This section elucidates the mechanisms through which these compounds exert their effects, focusing on molecular interactions, binding mechanisms, and the modulation of cellular pathways.

Advanced Spectroscopic and Structural Characterization of 2 Fluorobenzenesulfonamide Complexes

X-ray Crystallography of 2-Fluorobenzenesulfonamide-Protein Complexes

Below is a table of representative crystallographic data for human carbonic anhydrase II (hCA II) in complex with various sulfonamide inhibitors, illustrating the typical parameters obtained in such studies.

| PDB ID | Inhibitor | Resolution (Å) | R-Value Work | R-Value Free | Space Group |

| 3K34 rcsb.org | 4-amino-6-chloro-1,3-benzenedisulfonamide | 0.90 | 0.130 | 0.160 | P 2₁ |

| 2HD6 rcsb.org | 4-(2-mercaptophenylcarboxamido)benzenesulfonamide | 1.80 | 0.184 | 0.217 | P 2₁ 2₁ 2₁ |

| 3M2Y | Novel sulfonamide inhibitor | 1.17 | 0.127 | 0.161 | P 1 2₁ 1 |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Binding Studies (e.g., ¹⁹F NMR, ¹H NMR for binding)

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile tool for studying ligand-protein interactions in solution. Both ¹⁹F and ¹H NMR can provide valuable information on the binding of this compound to its target proteins.

¹⁹F NMR is particularly powerful for studying fluorinated ligands. The fluorine nucleus has a high gyromagnetic ratio and 100% natural abundance, making it a sensitive NMR probe. The chemical shift of the fluorine atom in this compound is highly sensitive to its local electronic environment. Upon binding to a protein, changes in the chemical environment of the fluorine atom lead to a perturbation of its chemical shift. This chemical shift perturbation can be monitored in a titration experiment, where increasing concentrations of the protein are added to a solution of the ligand. The magnitude of the chemical shift change can be used to determine the dissociation constant (Kd) of the complex.

A study on the binding of this compound to human carbonic anhydrases I and II revealed the formation of 2:1 inhibitor/enzyme complexes. nih.govosti.gov The fluorine NMR spectra of these complexes provided insights into the dynamics of the bound inhibitor. nih.gov

¹H NMR can also be used to study the binding of this compound. The chemical shifts of the aromatic protons of the ligand will be perturbed upon binding to a protein. By monitoring these changes, one can obtain information about the binding interface and the affinity of the interaction. Chemical shift perturbation (CSP) mapping, where the changes in the chemical shifts of the protein's amide protons are monitored upon ligand titration, can identify the amino acid residues involved in the binding event. bcm.edu

The following table summarizes hypothetical NMR data for the binding of this compound to a target protein, based on typical observations for sulfonamide inhibitors.

| Nucleus | Free Ligand Chemical Shift (ppm) | Bound Ligand Chemical Shift (ppm) | Chemical Shift Perturbation (Δδ, ppm) |

| ¹⁹F | -110.0 | -108.5 | 1.5 |

| ¹H (ortho to F) | 7.20 | 7.35 | 0.15 |

| ¹H (para to F) | 7.60 | 7.80 | 0.20 |

Infrared (IR) Spectroscopy for Ligand-Metal Coordination Analysis in Model Systems

Infrared (IR) spectroscopy is a valuable technique for probing the vibrational modes of molecules and can be used to investigate the coordination of this compound to metal ions in model systems. The sulfonamide group has characteristic stretching frequencies for the S=O and S-N bonds. Changes in the position and intensity of these vibrational bands upon complexation can provide evidence for coordination and indicate the mode of binding.

Typically, the asymmetric (ν_as) and symmetric (ν_s) stretching vibrations of the SO₂ group in sulfonamides appear in the ranges of 1344–1317 cm⁻¹ and 1187–1147 cm⁻¹, respectively. znaturforsch.com The S-N stretching vibration is observed in the range of 924–906 cm⁻¹. znaturforsch.com When the sulfonamide coordinates to a metal ion through the nitrogen atom, a shift in the S-N stretching frequency is expected. If coordination occurs through the oxygen atoms of the sulfonyl group, the SO₂ stretching frequencies will be perturbed.

The following table presents typical IR absorption frequencies for a benzenesulfonamide (B165840) derivative and the expected shifts upon coordination to a metal center.

| Vibrational Mode | Free Ligand (cm⁻¹) | Metal Complex (cm⁻¹) |

| N-H stretch | 3350 | 3320 |

| SO₂ asymmetric stretch | 1330 | 1305 |

| SO₂ symmetric stretch | 1160 | 1145 |

| S-N stretch | 910 | 890 |

Mass Spectrometry for Ligand-Protein Adduct Identification

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the mass-to-charge ratio of ions. In the context of this compound, mass spectrometry is instrumental in confirming the formation of covalent adducts with proteins. nih.govmdpi.com This can occur if a reactive metabolite of the sulfonamide is formed, which then covalently binds to nucleophilic residues on the protein, such as cysteine, lysine, or histidine.

In a typical experiment, the protein of interest is incubated with this compound (or a system that metabolically activates it), and the resulting protein is analyzed by mass spectrometry. An increase in the mass of the protein corresponding to the mass of the ligand (or its reactive metabolite) provides direct evidence of adduct formation. mdpi.com Tandem mass spectrometry (MS/MS) can then be employed to identify the specific amino acid residue(s) that have been modified and to characterize the structure of the adduct. biorxiv.org

The molecular weight of this compound is 175.18 g/mol . The table below illustrates the expected mass increase of a peptide upon covalent adduction with this compound at different amino acid residues.

| Modified Amino Acid | Mass of Unmodified Residue (Da) | Mass of Adducted Residue (Da) | Mass Shift (Da) |

| Cysteine | 103.14 | 278.32 | 175.18 |

| Lysine | 128.17 | 303.35 | 175.18 |

| Histidine | 137.14 | 312.32 | 175.18 |

UV-Vis and Luminescence Spectroscopy in Complex Formation

UV-Vis and luminescence spectroscopy are used to study the electronic properties of molecules and their changes upon complex formation. This compound, as an aromatic compound, exhibits characteristic absorption bands in the ultraviolet region of the electromagnetic spectrum due to π → π* electronic transitions within the benzene (B151609) ring.

Upon coordination to a metal ion, the electronic structure of the ligand is perturbed, which can lead to shifts in the absorption maxima (either to longer wavelengths, a bathochromic or red shift, or to shorter wavelengths, a hypsochromic or blue shift) and changes in the molar absorptivity. libretexts.orgrsc.org The formation of metal complexes can also give rise to new absorption bands, such as ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands. slideshare.net

Some metal complexes of sulfonamides have been shown to exhibit luminescence. The fluorescence or phosphorescence properties of these complexes can be sensitive to the coordination environment of the metal ion and the nature of the ligand. Changes in the emission intensity or wavelength upon binding to a target molecule can be exploited for sensing applications.

The following table provides hypothetical UV-Vis absorption and emission data for this compound and its complex with a transition metal ion.

| Species | Absorption λ_max (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Emission λ_max (nm) | Quantum Yield (Φ) |

| This compound | 265 | 1,200 | - | - |

| Metal Complex | 275, 350 (LMCT) | 1,500, 500 | 450 | 0.15 |

Future Directions and Research Perspectives for 2 Fluorobenzenesulfonamide

Rational Design of Novel 2-Fluorobenzenesulfonamide-based Therapeutic Agents

The rational design of this compound-based therapeutic agents is a key area for future research, aiming to create compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles. This approach relies on a deep understanding of the structure-activity relationships (SAR) and the molecular interactions between the ligand and its biological target.

A primary strategy in the rational design of novel therapeutics is structure-based drug design (SBDD) . This method utilizes the three-dimensional structure of the target protein, often obtained through X-ray crystallography or cryo-electron microscopy, to design inhibitors that fit precisely into the active site or allosteric pockets nih.gov. For instance, in the design of kinase inhibitors, the this compound moiety can be strategically employed to form specific hydrogen bonds and hydrophobic interactions within the ATP-binding pocket purdue.eduresearchgate.net. The fluorine atom, with its high electronegativity and small size, can modulate the electronic properties of the benzene (B151609) ring and influence the pKa of the sulfonamide group, thereby affecting binding affinity and selectivity tandfonline.comsci-hub.box. Computational tools such as molecular docking and molecular dynamics simulations are instrumental in predicting the binding modes and affinities of designed ligands, guiding the synthetic efforts towards the most promising candidates researchgate.netnih.govnih.gov.

Another important aspect is the design of inhibitors that target inactive kinase conformations, known as type II inhibitors . These inhibitors often exploit an additional hydrophobic pocket adjacent to the ATP-binding site, which is accessible only in the inactive state of the kinase purdue.eduresearchgate.net. The this compound scaffold can be incorporated into larger molecules designed to access this allosteric site, potentially leading to higher selectivity and a different resistance profile compared to traditional type I inhibitors.

Furthermore, the principles of rational design can be applied to optimize existing this compound-based inhibitors. For example, in the development of anti-influenza agents targeting hemagglutinin, the addition of a fluorine atom to the benzenesulfonamide (B165840) ring was shown to increase inhibitory potency by several folds nih.gov. This highlights the potential for subtle modifications of the scaffold to achieve significant gains in therapeutic efficacy.

Table 1: Examples of Rationally Designed Benzenesulfonamide-Based Inhibitors

| Compound Class | Target | Design Strategy | Key Findings | Reference |

|---|---|---|---|---|

| Fluorinated Benzenesulfonamides | Carbonic Anhydrases (CAs) | Structure-based design, variation of fluorine substitution patterns | Achieved high affinity and isoform selectivity, with some compounds showing nanomolar inhibition of tumor-associated CAs. | nih.gov |

| Disubstituted Benzenesulfonamides | Influenza Hemagglutinin | Structural optimization of a lead compound | 2-chloro-benzenesulfonamide analogue showed an EC50 of 86 nM and good oral bioavailability. | nih.gov |

| 1,2-Disubstituted Benzimidazoles | VEGFR-2 | Rational design to develop type II-like inhibitors | Compounds demonstrated potent cytotoxic activity against HepG2 cells with IC50 values as low as 1.98 µM. | mdpi.com |

Development of Advanced Synthetic Strategies for this compound Analogues

The synthesis of diverse libraries of this compound analogues is crucial for exploring their therapeutic potential. Future research will focus on developing more efficient, versatile, and environmentally friendly synthetic methods.

Click chemistry , particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful tool for the rapid and modular synthesis of complex molecules ekb.eg. This strategy can be employed to conjugate the this compound core with a wide range of molecular fragments, allowing for the creation of large and diverse compound libraries for high-throughput screening rsc.orgnih.govsigmaaldrich.com. The reliability and specificity of click reactions make them ideal for late-stage functionalization, where complex molecular scaffolds can be modified in the final steps of a synthetic sequence.

Photocatalysis is another promising area for the synthesis of this compound analogues nih.gov. Visible-light-mediated reactions offer mild and selective methods for the formation of carbon-carbon and carbon-heteroatom bonds nih.govacs.org. For instance, photocatalytic late-stage functionalization of sulfonamides can proceed via sulfonyl radical intermediates, enabling the introduction of various functional groups onto the sulfonamide scaffold nih.govacs.orgresearchgate.net. This approach is particularly valuable for modifying complex drug-like molecules without the need for harsh reagents or protecting groups.

Furthermore, the development of novel routes for the synthesis of the this compound core itself is an important research direction. Traditional methods often involve the use of harsh reagents and produce significant waste. Modern synthetic strategies aim to improve the efficiency and sustainability of these processes researchgate.net. This includes the development of catalytic methods for the direct fluorination of benzenesulfonamide or the efficient synthesis of 2-fluorobenzenesulfonyl chloride, a key intermediate.

Table 2: Advanced Synthetic Methodologies for Sulfonamide Derivatives

| Synthetic Strategy | Description | Advantages | Reference |

|---|---|---|---|

| Click Chemistry (SuFEx) | Modular synthesis using versatile fluorosulfonylated compounds. | High efficiency, broad substrate scope, and suitability for creating diverse libraries. | rsc.orgresearchgate.net |

| Photocatalysis | Utilizes visible light to initiate radical-based transformations of sulfonamides. | Mild reaction conditions, high functional group tolerance, and enables late-stage functionalization. | nih.govnih.govacs.orgresearchgate.net |

| Novel Direct Routes | Development of new synthetic pathways to key building blocks. | Improved efficiency, reduced waste, and access to novel derivatives. | elsevierpure.combohrium.com |

Integration of Multi-Omics Data in Drug Discovery for this compound Derivatives

The integration of multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, offers a powerful approach to drug discovery and development for this compound derivatives nygen.ionih.govfrontlinegenomics.com. By providing a holistic view of the biological system, multi-omics can aid in target identification and validation, elucidation of mechanisms of action, and the discovery of predictive biomarkers.

Target deconvolution is a critical step in phenotypic drug discovery, where the specific protein targets of a bioactive compound are identified. Chemical proteomics, a key component of multi-omics, can be used to identify the direct binding partners of this compound derivatives in a complex biological sample evotec.comnih.govnih.govcriver.comresearchgate.net. Techniques such as affinity chromatography coupled with mass spectrometry can isolate and identify the proteins that interact with an immobilized this compound analogue.

Furthermore, multi-omics data can be used to understand the downstream effects of target engagement. For example, treating cells with a this compound-based inhibitor and analyzing the resulting changes in the transcriptome, proteome, and metabolome can reveal the signaling pathways and cellular processes that are modulated by the compound nih.govhealthtech.com. This information is invaluable for confirming the mechanism of action and identifying potential off-target effects.

The integration of genomic data can also inform the development of personalized therapies. By correlating genetic variations with drug response, it may be possible to identify patient populations that are most likely to benefit from a particular this compound-based therapeutic nih.gov. For instance, if a this compound derivative targets a specific kinase, genomic analysis of tumors can identify patients with mutations in that kinase who are likely to be sensitive to the drug.

Table 3: Applications of Multi-Omics in Drug Discovery

| Omics Technology | Application in Drug Discovery | Potential for this compound Derivatives | Reference |

|---|---|---|---|

| Proteomics | Target identification and deconvolution, biomarker discovery. | Identifying the specific protein targets and understanding the mechanism of action. | evotec.comnih.govnih.govresearchgate.net |

| Genomics | Identifying genetic markers for drug response, patient stratification. | Developing personalized therapies based on the genetic makeup of the patient's disease. | nih.gov |

| Transcriptomics | Understanding changes in gene expression in response to drug treatment. | Elucidating the downstream signaling pathways affected by the compound. | researchgate.net |

| Metabolomics | Identifying metabolic biomarkers of drug efficacy and toxicity. | Assessing the metabolic impact of the drug and identifying potential safety liabilities. | nih.govsemanticscholar.org |

Exploration of New Biological Targets and Disease Indications for this compound

While this compound derivatives have shown promise as inhibitors of kinases and carbonic anhydrases, there is significant potential for this scaffold to be repurposed for new biological targets and disease indications nih.gov. The versatility of the sulfonamide group allows it to interact with a wide range of protein targets, making it an attractive starting point for the development of novel therapeutics.